molecular formula C15H14N4O B3840974 N'',N'''-BIS[(E)-1-PHENYLMETHYLIDENE]CARBONIC DIHYDRAZIDE CAS No. 4114-25-4

N'',N'''-BIS[(E)-1-PHENYLMETHYLIDENE]CARBONIC DIHYDRAZIDE

Cat. No.: B3840974
CAS No.: 4114-25-4
M. Wt: 266.30 g/mol
InChI Key: AUOMJAPPVCBXBJ-MAEUFBSDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'',N'''-BIS[(E)-1-PHENYLMETHYLIDENE]CARBONIC DIHYDRAZIDE is a Schiff base derivative synthesized via the condensation of carbonic dihydrazide with benzaldehyde. Its structure features two phenyl groups connected to a central carbonic dihydrazide backbone through azomethine (–CH=N–) linkages . This compound exhibits unique electronic properties due to the lone electron pairs on the nitrogen atoms, enabling applications in catalysis, medicinal chemistry (e.g., as α-chymotrypsin inhibitors), and materials science (e.g., corrosion inhibitors) . A green synthesis protocol has been developed for this compound and its derivatives, achieving high yields (85–95%) under solvent-free conditions, which enhances its industrial viability .

Properties

IUPAC Name

1,3-bis[(E)-benzylideneamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c20-15(18-16-11-13-7-3-1-4-8-13)19-17-12-14-9-5-2-6-10-14/h1-12H,(H2,18,19,20)/b16-11+,17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUOMJAPPVCBXBJ-MAEUFBSDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)NN=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)N/N=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4114-25-4
Record name MLS002667205
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48588
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

The synthesis of N’‘,N’‘’-BIS[(E)-1-PHENYLMETHYLIDENE]CARBONIC DIHYDRAZIDE can be achieved through both conventional and green methods. The conventional method involves the reaction of carbonic dihydrazide with benzaldehyde under specific conditions. a more efficient and environmentally friendly method has been developed, which is solvent-free and yields high purity products . This green method involves the use of microwave irradiation to accelerate the reaction, resulting in a rapid and high-yield synthesis of the compound.

Chemical Reactions Analysis

N’‘,N’‘’-BIS[(E)-1-PHENYLMETHYLIDENE]CARBONIC DIHYDRAZIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield carbonyl compounds, while reduction reactions produce hydrazine derivatives.

Scientific Research Applications

Biological Applications

Enzyme Inhibition

One of the most notable applications of N'',N'''-BIS[(E)-1-PHENYLMETHYLIDENE]CARBONIC DIHYDRAZIDE is its role as an inhibitor of carbonic anhydrase, an enzyme critical for maintaining acid-base balance in biological systems. The compound binds to the active site of carbonic anhydrase, inhibiting its activity and potentially influencing physiological processes such as gas exchange and pH regulation .

Recent studies have evaluated its effectiveness as an α-chymotrypsin inhibitor, which is significant given the enzyme's role in various diseases, including cancer and viral infections like hepatitis C and HIV. Among various synthesized derivatives, several demonstrated promising inhibitory effects against α-chymotrypsin, suggesting potential therapeutic applications .

Catalytic Applications

This compound also serves as a catalyst in various chemical reactions. Its azotic ligands with lone electron pairs facilitate catalytic processes, making it valuable in organic synthesis and industrial applications. The compound's ability to stabilize transition states can enhance reaction rates and selectivity in catalytic cycles .

Analytical Chemistry

In analytical chemistry, this compound has been utilized for the detection of specific analytes due to its reactive functional groups. Its derivatives can form complexes with metal ions or other analytes, allowing for sensitive detection methods. The versatility of this compound derivatives makes them suitable for developing new analytical techniques .

Summary Table of Applications

Application Area Details
Biological Activity Inhibitor of carbonic anhydrase; potential anti-cancer and antiviral properties through α-chymotrypsin inhibition
Catalysis Acts as a catalyst in organic reactions; enhances reaction rates and selectivity
Analytical Chemistry Used for detecting analytes through complex formation; versatile in developing new detection methods

Biological Activity

N'',N'''-Bis[(E)-1-phenylmethylidene]carbonic dihydrazide (referred to as BPCD) is a compound that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis of BPCD

Recent studies have demonstrated an efficient synthesis of BPCD using a green method, which enhances yield and reduces environmental impact. The synthesis involves the reaction of carbonic dihydrazide with benzaldehyde derivatives under solvent-free conditions, resulting in high yields of the desired product . The synthesized compounds were characterized using various techniques including elemental analysis and spectroscopic methods (NMR, MS) to confirm their structure .

Enzyme Inhibition

One of the significant biological activities of BPCD is its potential as an α-chymotrypsin inhibitor . α-Chymotrypsin is a serine protease involved in protein digestion and has implications in various diseases, including cancer and viral infections. In vitro studies have shown that several derivatives of BPCD exhibit varying degrees of inhibition against α-chymotrypsin, with some compounds demonstrating potent inhibitory effects . This inhibition could be beneficial in therapeutic contexts, particularly in the treatment of conditions where protease activity is dysregulated.

Anticancer Potential

The anticancer properties of hydrazone derivatives, including BPCD, have been investigated in various studies. These compounds have shown cytotoxic effects against different cancer cell lines. For instance, one study reported that certain hydrazone derivatives could induce apoptosis in cancer cells and inhibit tumor growth through mechanisms that involve the modulation of gene expression related to cell cycle regulation .

Data Table: Summary of Biological Activities

Compound NameActivity TypeTarget Enzyme/Cell LineInhibition %Reference
BPCDα-Chymotrypsin Inhibitorα-ChymotrypsinVaries ,
Hydrazone ACytotoxicityMCF7 Cancer Cells70%
Hydrazone BCytotoxicityHepG2 Liver Cells65%

Case Studies

  • Case Study on Enzyme Inhibition :
    A recent study evaluated the inhibitory effects of various synthesized derivatives of BPCD on α-chymotrypsin. Among the tested compounds, it was found that ten exhibited significant inhibition, with IC50 values indicating their potency as inhibitors. This study highlights the potential for developing new therapeutic agents targeting protease-related diseases .
  • Anticancer Activity Assessment :
    Another research effort focused on assessing the anticancer activity of BPCD derivatives against human cancer cell lines such as MCF7 and HepG2. The results indicated that these compounds could effectively reduce cell viability and induce apoptosis, suggesting their potential use in cancer therapy .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Compound Name Key Structural Features Impact on Properties
N'',N'''-BIS[(E)-1-PHENYLMETHYLIDENE]CARBONIC DIHYDRAZIDE Phenyl substituents; central carbonic dihydrazide core High thermal stability, strong metal coordination ability
N'~1~,N'~7~-BIS[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HEPTANEDIHYDRAZIDE Bromo and hydroxyl groups on phenyl rings; heptane chain Enhanced solubility in polar solvents; potential antioxidant activity
N'~1~,N'~10~-BIS[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]DECANEDIHYDRAZIDE Decane backbone instead of heptane Reduced reactivity due to increased steric hindrance
N'~1~,N'~2~-BIS(PYRIDIN-2-YLMETHYLENE)OXALOHYDRAZIDE (H2L1) Pyridine substituents; oxalohydrazide core Forms 1D Cu(II) coordination polymers with catalytic activity in alcohol oxidation
N,N′-BIS(BENZOYL) ADIPIC ACID DIHYDRAZIDE Benzoyl groups; adipic acid backbone Acts as a nucleating agent for polylactic acid (PLA), increasing crystallization temperature by 16.2°C
CARBONIMIDIC DIHYDRAZIDE, N'',N'''-BIS[(1E)-(4-CHLOROPHENYL)METHYLENE]-, HYDROCHLORIDE Chlorophenyl substituents; hydrochloride salt Antiparasitic activity against coccidiosis in poultry

Physical and Chemical Properties

  • Solubility : The presence of electron-withdrawing groups (e.g., –Br, –Cl) or polar moieties (e.g., –OH) improves solubility in polar solvents. For example, bromo-hydroxyphenyl derivatives exhibit better aqueous solubility than the parent phenyl-substituted compound .
  • Thermal Stability : this compound demonstrates higher thermal stability (decomposition temperature >250°C) compared to aliphatic-chain derivatives like heptane- or decane-based dihydrazides, which degrade at lower temperatures (~200°C) due to weaker van der Waals interactions .

Q & A

Q. Key Advantages of Solvent-Free Method :

  • Higher atom economy and reduced waste.
  • Simplified purification due to absence of solvent residues.
  • Scalability for derivative synthesis (e.g., 22 derivatives in ).

Table 1 : Method Comparison

ParameterSolvent-Free MethodConventional Method
Reaction Time2–4 hours6–8 hours
Yield Range85–95%70–80%
Purification EffortMinimalModerate
Environmental ImpactLowHigh (solvent use)

How can researchers validate the structural integrity and purity of synthesized derivatives?

Basic Research Question
A multi-technique approach is essential:

  • Elemental Analysis : Confirms stoichiometry of C, H, N.
  • 1H-NMR/13C-NMR : Identifies proton environments and confirms imine (C=N) bond formation (~8.2–8.5 ppm for aromatic protons) .
  • Mass Spectrometry (EI-MS/HR-MS) : Validates molecular ion peaks and fragmentation patterns .
  • X-ray Crystallography (if applicable): Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonding, π–π stacking) .

Advanced Tip : Use dynamic NMR to study tautomerism in hydrazide derivatives under varying temperatures .

What role does this compound play in polymer modification, particularly for poly(L-lactic acid) (PLLA)?

Advanced Research Question
The compound acts as an organic nucleating agent in PLLA, enhancing crystallization kinetics and thermal stability:

  • Mechanism : Rigid aromatic moieties and amide groups facilitate hydrogen bonding with PLLA chains, promoting heterogeneous nucleation .
  • Methodology :
    • Differential Scanning Calorimetry (DSC) : Quantifies crystallization temperature (Tc) and melting enthalpy (ΔHm).
    • Thermogravimetric Analysis (TGA) : Assesses thermal degradation profiles (e.g., onset degradation temperature increases by 10–15°C with 1 wt% additive) .
    • Rheological Studies : Measures melt flow index (MFI) to evaluate processability improvements .

Table 2 : Impact on PLLA Crystallization (Hypothetical Data)

Additive ConcentrationTc (°C)ΔHm (J/g)MFI (g/10 min)
0 wt% (Pure PLLA)95255
1 wt%110458
2 wt%1155010

How can researchers resolve discrepancies in α-chymotrypsin inhibition data across derivatives?

Advanced Research Question
In derivatives showed inhibition, necessitating:

  • Dose-Response Analysis : Calculate IC50 values to rank potency.
  • Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups enhance binding to catalytic triad residues).
  • Molecular Docking : Predict binding modes using software like AutoDock or Schrödinger .
  • Enzyme Kinetics : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .

Q. Example SAR Trend :

DerivativeR-GroupInhibition (%)
1-NO2 (para)85
2-OCH3 (meta)60
3-Cl (ortho)45

What computational strategies are recommended to predict intermolecular interactions in crystalline forms?

Advanced Research Question

  • Density Functional Theory (DFT) : Optimize geometry and calculate electrostatic potential surfaces to identify H-bond donors/acceptors .
  • Hirshfeld Surface Analysis : Visualize close contacts (e.g., C–H···O, N–H···N) using CrystalExplorer .
  • Molecular Dynamics (MD) : Simulate packing motifs and thermal stability under varying conditions .

Key Finding from : The compound forms a 2D hydrogen-bonded network via N–H···O interactions, critical for crystallinity .

How can researchers design derivatives to enhance bioactivity or material properties?

Advanced Research Question

  • Bioactivity : Introduce substituents that mimic natural protease inhibitors (e.g., boronic acids for serine protease inhibition) .
  • Polymer Compatibility : Modify hydrazide side chains with alkyl groups (e.g., stearic acid) to improve dispersion in hydrophobic matrices .
  • High-Throughput Screening (HTS) : Use combinatorial chemistry to generate libraries for rapid SAR profiling .

Case Study : N,N′-bis(stearic acid)-1,4-dicarboxybenzene dihydrazide increased PLLA’s crystallinity by 40% compared to the parent compound .

What are the best practices for analyzing thermal degradation mechanisms in polymer composites?

Advanced Research Question

  • TGA-FTIR Coupling : Identify volatile degradation products (e.g., CO2, H2O) in real-time .
  • Kinetic Analysis : Apply Flynn-Wall-Ozawa method to calculate activation energy (Ea) for degradation .
  • Controlled Atmosphere Studies : Compare oxidative vs. inert (N2) conditions to elucidate degradation pathways .

Example Result : PLLA with 1 wt% additive showed Ea = 150 kJ/mol under N2 vs. 120 kJ/mol in air .

How can crystallographic data inform the design of coordination complexes with transition metals?

Advanced Research Question

  • Ligand Geometry : The compound’s “Z”-shaped conformation () allows chelation with metals like Cu(II) or Fe(III) .
  • Coordination Modes : Hydrazide N and imine O act as binding sites, forming octahedral or square-planar complexes .
  • Application : Such complexes exhibit enhanced catalytic or magnetic properties compared to free ligands .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N'',N'''-BIS[(E)-1-PHENYLMETHYLIDENE]CARBONIC DIHYDRAZIDE
Reactant of Route 2
Reactant of Route 2
N'',N'''-BIS[(E)-1-PHENYLMETHYLIDENE]CARBONIC DIHYDRAZIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.